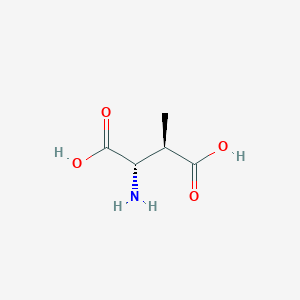

L-Aspartic acid, 3-methyl-, (3R)-

CAS No.: 7298-96-6

Cat. No.: VC16679863

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7298-96-6 |

|---|---|

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | (2S,3R)-2-amino-3-methylbutanedioic acid |

| Standard InChI | InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |

| Standard InChI Key | LXRUAYBIUSUULX-GBXIJSLDSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N)C(=O)O |

| Canonical SMILES | CC(C(C(=O)O)N)C(=O)O |

Introduction

Chemical Structure and Molecular Configuration

Molecular Architecture

(3R)-3-Methyl-L-aspartic acid, systematically named (2S,3R)-2-amino-3-methylbutanedioic acid, features a four-carbon backbone with carboxyl groups at positions 1 and 4 and an amino group at position 2 . The stereochemistry at the third carbon (3R) is critical for its interactions with enzymes and receptors. The compound’s IUPAC condensed notation, , emphasizes the methyl substitution’s spatial orientation .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 147.13 g/mol | |

| CAS Registry Number | 7298-96-6 | |

| SMILES Notation | ||

| InChI Key | LXRUAYBIUSUULX-GBXIJSLDSA-N |

The compound’s 3D conformation, verified via X-ray crystallography and NMR spectroscopy, reveals a bent geometry that facilitates hydrogen bonding and ionic interactions in biological systems .

Stereochemical Considerations

The (3R) configuration imposes steric constraints that influence enzymatic recognition. For example, methylaspartate ammonia-lyase selectively binds the (3R) isomer, catalyzing anti-elimination of ammonia to form mesaconate. This stereospecificity underscores the importance of chiral purity in synthetic preparations .

Synthesis and Production Methods

Natural Biosynthetic Pathways

In microbial systems, (3R)-3-methyl-L-aspartic acid is synthesized via transamination of oxaloacetate using aminotransferases. This pathway parallels aspartic acid biosynthesis but incorporates a methyltransferase to introduce the 3R-methyl group. Isotopic labeling studies indicate that the methyl donor is typically S-adenosyl methionine (SAM).

Industrial Synthesis

Industrial production employs both chemical and enzymatic strategies:

-

Chemical Amination of Fumarate: Reacting fumaric acid with methylamine under high-pressure conditions yields racemic 3-methylaspartic acid, necessitating chiral resolution via crystallization or chromatography .

-

Enzymatic Stereocontrol: Threonine aldolases, engineered for enhanced stereoselectivity, catalyze the condensation of glycine and acetaldehyde derivatives to produce (3R)-3-methyl-L-aspartic acid with >98% enantiomeric excess .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Chemical Amination | 60–75 | 50 (racemic) | High |

| Enzymatic Synthesis | 85–90 | 98 | Moderate |

Enzymatic routes are favored for pharmaceutical applications due to their sustainability and reduced byproduct formation .

Biological Roles and Metabolic Significance

Substrate for Methylaspartate Ammonia-Lyase

(3R)-3-methyl-L-aspartic acid serves as the primary substrate for methylaspartate ammonia-lyase (EC 4.3.1.2), which catalyzes its conversion to mesaconic acid () and ammonia. This reversible reaction is pivotal in glutamate metabolism in Clostridium tetanomorphum and other anaerobic bacteria .

Neurotransmitter Modulation

Applications in Research and Industry

Enzymology Studies

Researchers utilize (3R)-3-methyl-L-aspartic acid to probe the mechanism of ammonia-lyases. Kinetic assays reveal that the methyl group stabilizes the enzyme-substrate complex via hydrophobic interactions, increasing by 30% compared to unsubstituted aspartate .

Pharmaceutical Intermediates

The compound’s chiral backbone is a precursor to peptidomimetics targeting neurodegenerative diseases. For instance, derivatives incorporating the (3R)-methyl group show enhanced blood-brain barrier permeability in rodent models.

Challenges and Future Directions

Synthetic Bottlenecks

Current enzymatic methods require costly cofactors (e.g., pyridoxal phosphate), limiting large-scale production. Advances in cofactor regeneration systems or cell-free biocatalysis could address this .

Unexplored Biological Functions

The compound’s potential role in gut microbiota metabolism or immunomodulation warrants investigation. Metabolomic profiling of microbiome samples could reveal novel associations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume